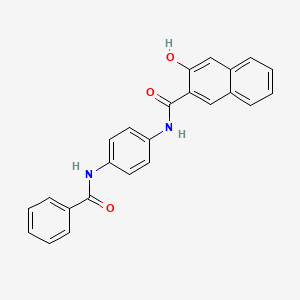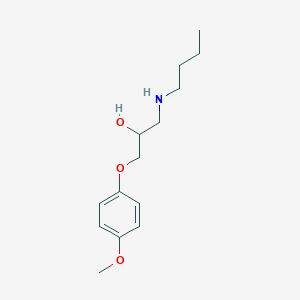
7-Ketopregnenolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ketopregnenolone, also known as 3β-hydroxy-5-pregnen-7,20-dione, is a steroidal compound derived from pregnenolone. It is characterized by the presence of an oxo group at the 7th position of the steroid nucleus. This compound is a member of the 3β-hydroxy-Δ5-steroids and plays a significant role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ketopregnenolone typically involves the oxidation of pregnenolone. One common method includes the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of solvents like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation at the 7th position .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, including microbial transformation. Specific strains of bacteria or fungi are used to convert pregnenolone into this compound through enzymatic oxidation. This method is preferred for its efficiency and eco-friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ketopregnenolone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 7,20-dioxopregnenolone.
Reduction: Reduction reactions can convert this compound into 7β-hydroxy-pregnenolone.
Substitution: Substitution reactions at the 3β-hydroxy group can yield different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products:
7,20-Dioxopregnenolone: Formed through further oxidation.
7β-Hydroxy-pregnenolone: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
7-Ketopregnenolone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in neurosteroid metabolism and its effects on the central nervous system.
Medicine: Investigated for potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Ketopregnenolone involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the local generation of 7β-hydroxy-neurosteroids. This modulation affects various molecular pathways, including those involved in energy metabolism and immune response .
Vergleich Mit ähnlichen Verbindungen
Pregnenolone: The parent compound from which 7-Ketopregnenolone is derived.
7-Keto-dehydroepiandrosterone (7-Keto-DHEA): Another 7-oxo steroid with similar metabolic pathways.
7β-Hydroxy-pregnenolone: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific oxidation at the 7th position, which imparts distinct biological activities compared to its parent compound, pregnenolone. Its ability to modulate 11β-HSD1 activity and its role in neurosteroid metabolism make it a compound of significant interest in both research and therapeutic contexts .
Eigenschaften
CAS-Nummer |
33530-84-6 |
|---|---|
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h11,14-17,19,23H,4-10H2,1-3H3/t14-,15+,16-,17-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
WNHLZNUVEVVTSY-GVQHXQKQSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



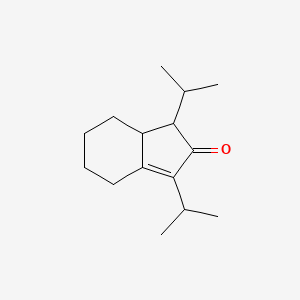
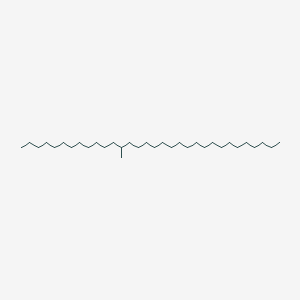
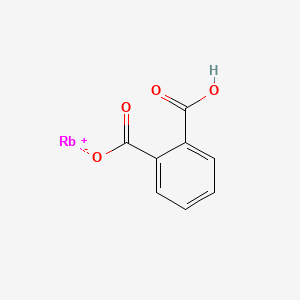

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)

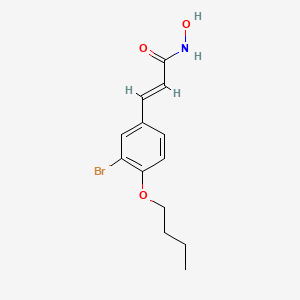

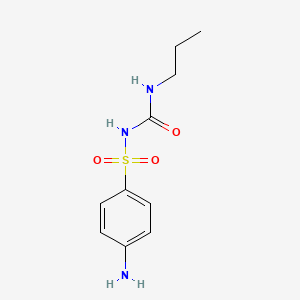
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
